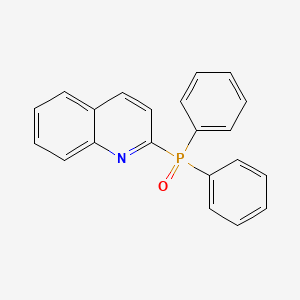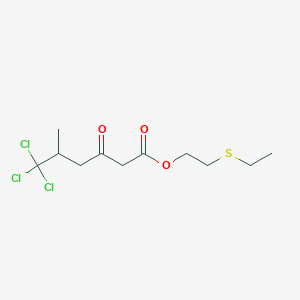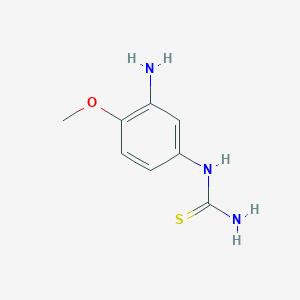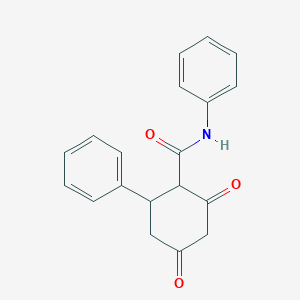
2-(Diphenylphosphoryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphoryl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry The structure of this compound consists of a quinoline ring system substituted with a diphenylphosphoryl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with diphenylphosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Diphenylphosphoryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, diphenylphosphine-substituted quinolines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Diphenylphosphoryl)quinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2-(Diphenylphosphoryl)quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 2-(Diphenylphosphoryl)quinoline, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
Diphenylphosphine oxide: A related compound with a similar diphenylphosphoryl group but lacking the quinoline ring.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the diphenylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.
特性
CAS番号 |
91239-45-1 |
|---|---|
分子式 |
C21H16NOP |
分子量 |
329.3 g/mol |
IUPAC名 |
2-diphenylphosphorylquinoline |
InChI |
InChI=1S/C21H16NOP/c23-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
InChIキー |
SCWURGBJGRXNOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)






![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)


![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)

![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
